8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Description
8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities and applications in medicinal chemistry . The compound’s structure features a benzimidazole moiety fused with a tetrahydroquinoline ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H21N3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C19H21N3/c1-12-11-19(2,3)22-17-13(12)7-6-8-14(17)18-20-15-9-4-5-10-16(15)21-18/h4-10,12,22H,11H2,1-3H3,(H,20,21) |
InChI Key |
GTAZUIBNDVBUBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C3=NC4=CC=CC=C4N3)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Scientific Research Applications
8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The benzimidazole moiety allows the compound to bind to nucleic acids and proteins, thereby affecting their function . It can inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
8-(1H-benzimidazol-2-yl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other benzimidazole derivatives such as:
Albendazole: A benzimidazole anthelmintic used to treat parasitic infections.
Carbendazim: A fungicide used in agriculture.
2-(1H-benzimidazol-2-yl)phenol: Known for its antimicrobial properties.
The uniqueness of this compound lies in its fused tetrahydroquinoline ring, which imparts additional stability and biological activity compared to other benzimidazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
